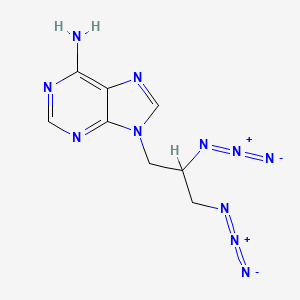
9H-Purin-6-amine, 9-(2,3-diazidopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purin-6-amine, 9-(2,3-diazidopropyl)- is a chemical compound with the molecular formula C8H9N11 This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
The synthesis of 9H-Purin-6-amine, 9-(2,3-diazidopropyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Substitution Reaction: The 6-chloropurine undergoes a substitution reaction with a diazidopropylamine to replace the chlorine atom with the diazidopropyl group.
Reaction Conditions: This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
9H-Purin-6-amine, 9-(2,3-diazidopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the diazido groups to amines.
Substitution: The diazido groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the azido groups, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9H-Purin-6-amine, 9-(2,3-diazidopropyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it can be used to study the interactions of purine derivatives with biological molecules, such as enzymes and nucleic acids.
Medicine: The compound’s unique structure allows it to be explored for potential therapeutic applications, including as a precursor for drug development.
Industry: In industrial applications, it can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 9-(2,3-diazidopropyl)- involves its interaction with molecular targets such as enzymes and nucleic acids. The diazido groups can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies, where it can be used to tag biomolecules for detection and analysis.
Comparison with Similar Compounds
9H-Purin-6-amine, 9-(2,3-diazidopropyl)- can be compared with other purine derivatives, such as:
9H-Purin-6-amine, N,N-dimethyl-9-(phenylmethyl)-: This compound has a phenylmethyl group instead of the diazidopropyl group, resulting in different chemical properties and applications.
9H-Purin-6-amine, 9-(2-deoxy-b-D-threo-pentofuranosyl)-: This derivative has a deoxyribose sugar moiety, making it more relevant in nucleic acid research.
9-Benzyl-9H-purin-6-amine:
The uniqueness of 9H-Purin-6-amine, 9-(2,3-diazidopropyl)- lies in its diazido groups, which enable specific reactions and applications not possible with other purine derivatives.
Properties
CAS No. |
88492-35-7 |
|---|---|
Molecular Formula |
C8H9N11 |
Molecular Weight |
259.23 g/mol |
IUPAC Name |
9-(2,3-diazidopropyl)purin-6-amine |
InChI |
InChI=1S/C8H9N11/c9-7-6-8(13-3-12-7)19(4-14-6)2-5(16-18-11)1-15-17-10/h3-5H,1-2H2,(H2,9,12,13) |
InChI Key |
KTYUOAXNTIDVKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CN=[N+]=[N-])N=[N+]=[N-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















